2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine
Description
Structure
3D Structure
Properties
CAS No. |
700373-43-9 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-oxa-9-azatricyclo[7.3.0.03,6]dodeca-1(12),3(6),7,10-tetraene |
InChI |
InChI=1S/C10H9NO/c1-2-9-6-8-7-12-10(8)3-5-11(9)4-1/h1-5H,6-7H2 |
InChI Key |
FQRPKNPCGKBJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN3C1=CC=C3)OC2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of the 2h,3h Oxeto 3,2 D Pyrrolo 1,2 a Azepine Scaffold
Reactivity of the Oxetane (B1205548) Moiety Within the Fused System
The four-membered oxetane ring is characterized by significant ring strain, which is a driving force for many of its chemical reactions. beilstein-journals.org This strain, comparable to that of an oxirane, makes the oxetane ring susceptible to cleavage under various conditions. beilstein-journals.org
Ring-Opening Reactions of the Oxetane Ring
Ring-opening reactions are a hallmark of oxetane chemistry, providing a pathway to functionalized acyclic compounds. acs.orgresearchgate.net These reactions can be initiated by nucleophiles, electrophiles, acids, or radicals. magtech.com.cn The regioselectivity of the ring-opening is a critical aspect and is governed by both steric and electronic factors. magtech.com.cn
Nucleophilic Attack: Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn However, in the presence of an acid, even weak nucleophiles can attack the more substituted carbon, a process controlled by electronic effects. magtech.com.cn The inherent strain of the oxetane ring facilitates these reactions, aiming to relieve the 25.5 kcal/mol of ring strain. beilstein-journals.org
Lewis and Brønsted Acid Catalysis: Activation of the oxetane oxygen by Lewis or Brønsted acids is a common strategy to facilitate ring-opening. researchgate.netacs.org This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. researchgate.net For instance, frustrated Lewis pairs have been shown to catalyze the reductive opening of oxetanes. acs.org
The table below summarizes the general modes of oxetane ring-opening reactions.
| Reagent Type | General Outcome | Controlling Factors |
| Strong Nucleophiles | Attack at the less substituted carbon | Steric hindrance magtech.com.cn |
| Weak Nucleophiles (with acid) | Attack at the more substituted carbon | Electronic effects magtech.com.cn |
| Lewis/Brønsted Acids | Facilitate nucleophilic attack | Activation of the ether oxygen researchgate.netacs.org |
| Radical Initiators | Radical-mediated ring opening | Formation of radical intermediates magtech.com.cn |
This table provides a general overview of oxetane ring-opening reactions.
Functionalization of the Oxetane Carbon Atoms
Beyond ring-opening, the carbon atoms of the oxetane ring can be functionalized while preserving the cyclic structure. Recent advancements have focused on the C-H functionalization of alcohols to synthesize oxetanes, a strategy that could potentially be adapted for the post-functionalization of the 2H,3H-Oxeto[3,2-d]pyrrolo[1,2-a]azepine scaffold. acs.orgnih.gov The construction of spirocyclic oxetanes within polycyclic architectures has been demonstrated, suggesting the feasibility of modifying the oxetane portion of the fused system. acs.orgnih.gov
Transformations Involving the Pyrrole (B145914) Ring
The pyrrole ring within the fused system is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution reactions. onlineorganicchemistrytutor.compharmaguideline.compearson.com Its reactivity is generally greater than that of benzene (B151609), furan (B31954), and thiophene. pharmaguideline.com
Electrophilic and Nucleophilic Reactions at Pyrrole Positions
Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the pyrrole ring typically occurs at the α-positions (C2 or C5) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. onlineorganicchemistrytutor.comslideshare.netpearson.com Attack at the β-position (C3 or C4) leads to a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com Common EAS reactions for pyrrole include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. slideshare.netslideshare.netwikipedia.orgnumberanalytics.com The Vilsmeier-Haack reaction is a well-known method for the formylation of pyrroles. pharmaguideline.comchemtube3d.com
Nucleophilic Reactions: While less common due to the electron-rich nature of the ring, nucleophilic substitution can occur on pyrrole, particularly when the ring is substituted with electron-withdrawing groups. wikipedia.org Deprotonation of the N-H proton with a strong base generates a nucleophilic pyrrolide anion, which can then react with electrophiles. wikipedia.org
The following table details common electrophilic substitution reactions of the pyrrole ring.
| Reaction | Reagents | Typical Product |
| Nitration | Nitric acid/Acetic anhydride (B1165640) | 2-Nitropyrrole numberanalytics.com |
| Halogenation | Chlorine, Bromine | Halogenated pyrrole derivatives numberanalytics.com |
| Acylation | Acyl chlorides/Anhydrides | Acylpyrroles numberanalytics.com |
| Vilsmeier-Haack | Phosphorus oxychloride/DMF | 2-Pyrrolecarbaldehyde pharmaguideline.com |
This table illustrates typical electrophilic substitution reactions of pyrrole.
Substituent Effects on Pyrrole Reactivity
The presence of substituents on the pyrrole ring can significantly influence its reactivity and the regioselectivity of subsequent reactions. numberanalytics.com Electron-donating groups enhance the electron density of the ring, further activating it towards electrophilic attack. Conversely, electron-withdrawing groups deactivate the ring towards electrophiles but can facilitate nucleophilic attack. wikipedia.org The position of the substituent is also crucial in directing incoming electrophiles. Theoretical studies, such as those using density functional theory, can predict the reactivity and electronic properties of substituted pyrrole derivatives. researchgate.net
Chemical Behavior of the Azepine Ring
The azepine ring is a seven-membered nitrogen-containing heterocycle. slideshare.net Its larger ring size compared to pyrrole and oxetane imparts greater conformational flexibility. slideshare.net The chemical behavior of the azepine ring in the fused this compound system is influenced by its fusion to the other rings.
Azepines can undergo a variety of reactions, including thermal reactions, pericyclic reactions, and cycloadditions. slideshare.netyoutube.com Ring synthesis and transformation are common strategies for creating azepine derivatives. researchgate.net For instance, rhodium-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement is a method for forming fused dihydroazepine derivatives. nih.gov The synthesis of azepine derivatives can also be achieved through ring expansion of piperidine (B6355638) derivatives. rsc.org
The reactivity of the azepine ring can be influenced by its degree of saturation and the nature of its substituents. For example, the synthesis of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines has been reported, indicating that reactions can be performed on a partially saturated azepine ring within a fused system. nih.gov
Valence Tautomerism and Isomerization Pathways of Azepines
The azepine ring system is known to exhibit valence tautomerism, a phenomenon where isomers are interconverted through the reorganization of sigma and pi bonds. nd.edu Azepines can exist in equilibrium with their bicyclic valence isomers. For instance, 1H-azepine can be in equilibrium with benzene imine. beilstein-journals.org The position of this equilibrium is highly dependent on the substituents on the azepine ring. In the case of this compound, the fusion of the pyrrole and oxetane rings is expected to significantly influence this tautomeric behavior by introducing ring strain and altering the electronic landscape of the azepine moiety.
There are four primary tautomeric forms of azepine: 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine. slideshare.net The stability of these tautomers is influenced by the extent of conjugation and steric factors. For the title compound, the "2H,3H" designation points towards a specific tautomeric form, but isomerization to other forms under thermal or photochemical conditions is a plausible transformation. Such isomerizations could proceed through sigmatropic shifts or electrocyclic reactions.
Ring-chain tautomerism is another potential isomerization pathway for this complex heterocycle. numberanalytics.comnih.gov This process involves the reversible intramolecular addition of a nucleophile to an electrophilic center, leading to the formation of a cyclic structure from an open-chain isomer. nih.gov While the provided structure is cyclic, specific reaction conditions could potentially induce ring opening of one of the fused rings, leading to a dynamic equilibrium between different cyclic and open-chain forms.
Table 1: Potential Isomerization Pathways
| Isomerization Type | Description | Plausible Trigger |
|---|---|---|
| Valence Tautomerism | Interconversion between the azepine form and a bicyclic isomer. | Thermal or photochemical stimulation. |
| Prototropic Tautomerism | Migration of a proton to form different azepine tautomers. | Acidic or basic conditions. |
Pericyclic Reactions and Cycloadditions of the Azepine System
Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, are a hallmark of many unsaturated systems, including azepines. nih.gov The non-planar nature of the azepine ring allows it to participate in a variety of cycloaddition reactions. slideshare.net
Diels-Alder reactions, a type of [4+2] cycloaddition, are a common feature of azepine chemistry. libretexts.orglibretexts.org Depending on the specific azepine tautomer, it can act as either the diene or the dienophile. The fused pyrrole ring in this compound would likely influence the regioselectivity and stereoselectivity of such reactions due to steric hindrance and electronic effects. Intramolecular Diels-Alder reactions are also a possibility if a suitable dienophile is tethered to the scaffold.
Photochemical [2+2] cycloadditions are another class of pericyclic reactions that azepines can undergo. slideshare.net Irradiation with UV light could lead to the formation of novel, highly strained polycyclic systems through the cycloaddition of one of the double bonds in the azepine ring with an external alkene or even an intramolecular reaction between two of the rings.
Furthermore, [6+2] cycloadditions have been reported for azepines, reacting with suitable 2π-electron systems. The electron-rich nature of the pyrrole ring might enhance the reactivity of the azepine system in such cycloadditions.
Table 2: Predicted Cycloaddition Reactions
| Reaction Type | Reactant | Potential Product |
|---|---|---|
| [4+2] Diels-Alder | Alkene/Alkyne | Fused polycyclic system |
| [2+2] Photocycloaddition | Alkene | Fused cyclobutane (B1203170) ring |
Aromatization and Rearomatization Processes of Azepines
Azepines, being non-aromatic, can undergo reactions to achieve a more stable aromatic state. slideshare.net Heating substituted azepines can lead to aromatization, often through rearrangement or elimination reactions. mdpi.com For this compound, thermal treatment could potentially induce the elimination of a small molecule, such as water or formaldehyde, from the oxetane ring, leading to the formation of a more extended aromatic system.
Conversely, rearomatization processes are crucial in reactions where the aromaticity of the pyrrole ring is temporarily disrupted. For instance, in an addition reaction to the pyrrole ring, a subsequent elimination step would be highly favored to restore the aromaticity of the five-membered ring. The stability gained by rearomatization can be a powerful driving force for many reactions.
Inter-ring Reactions and Cascade Transformations
The close proximity of the three distinct heterocyclic rings in this compound creates a platform for a variety of inter-ring reactions and cascade transformations. These reactions can lead to the rapid construction of complex molecular architectures from a single starting material.
A key reactive feature of this scaffold is the strained oxetane ring. nih.govacs.org This ring is susceptible to ring-opening reactions under both acidic and nucleophilic conditions. researchgate.net An acid-catalyzed ring-opening of the oxetane could generate a carbocationic intermediate that could then be trapped by a nucleophile present in the reaction medium or, more interestingly, by an intramolecular nucleophile from the pyrrole or azepine rings. This could initiate a cascade of reactions, leading to significant skeletal rearrangements. rsc.orgwhiterose.ac.uk For example, a ring-opening followed by a ring expansion of the azepine could lead to the formation of larger heterocyclic systems. mdpi.com
Transannular reactions, which are intramolecular reactions between two non-adjacent atoms in a ring, are also a possibility in this compact tricyclic system. A nucleophilic nitrogen from the pyrrole ring could potentially attack an electrophilic carbon in the azepine or oxetane ring, leading to the formation of new bridged or fused ring systems.
Cascade reactions could also be designed to proceed through a series of cyclizations and rearrangements. For example, a reaction initiated on the azepine ring could propagate through the pyrrole ring and terminate with a transformation on the oxetane ring, or vice-versa. The specific outcome of such a cascade would be highly dependent on the reaction conditions and the nature of any external reagents used.
Derivatization Strategies for Enhancing Molecular Complexity
The this compound scaffold offers multiple sites for derivatization, allowing for the systematic modification of its structure to explore its chemical space and potential applications. nih.gov Strategies for derivatization can target each of the three rings individually or in concert.
For the pyrrole ring, electrophilic aromatic substitution is a classic method for introducing a wide range of functional groups. However, the reactivity of the pyrrole ring will be modulated by the fused azepine and oxetane rings. Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, could be employed if a halogen atom is present on the pyrrole ring. uni-muenchen.deresearchgate.net
The azepine ring, with its various double bonds, offers opportunities for a plethora of addition reactions. Halogenation, hydroboration-oxidation, and epoxidation are just a few examples of transformations that could be used to introduce new functional groups. C-H activation is a more modern and efficient strategy for the direct functionalization of the azepine ring, allowing for the introduction of alkyl or aryl groups without the need for pre-functionalization. acs.org
The oxetane ring, while generally more stable than an epoxide, can still be a site for derivatization. nih.gov As mentioned earlier, ring-opening reactions can be used to introduce two new functional groups. Additionally, reactions at the carbon atoms of the oxetane ring are also possible, for example, through radical-based processes.
The development of selective derivatization strategies will be crucial for the efficient synthesis of libraries of compounds based on the this compound scaffold. This will require a careful consideration of the relative reactivity of the three rings and the use of protecting groups where necessary.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1H-Azepine |
| This compound |
| 2H-Azepine |
| 3H-Azepine |
| 4H-Azepine |
Spectroscopic and Structural Elucidation of 2h,3h Oxeto 3,2 D Pyrrolo 1,2 a Azepine Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, the precise connectivity and stereochemistry of 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine derivatives can be elucidated.
Proton NMR (¹H NMR) Analysis of Proton Environments
Proton NMR (¹H NMR) spectroscopy provides critical information regarding the chemical environment of each proton within a molecule. For derivatives of This compound , the ¹H NMR spectrum reveals characteristic signals corresponding to the protons in the oxetane (B1205548), pyrrole (B145914), and azepine rings. The chemical shifts (δ) of these protons are influenced by their local electronic environment, including shielding and deshielding effects from adjacent functional groups and the anisotropic effects of the aromatic pyrrole ring.
Furthermore, the spin-spin coupling patterns (J-coupling) observed in the ¹H NMR spectrum are invaluable for determining the connectivity of protons. For instance, the coupling between adjacent protons on the oxetane and azepine rings can help establish their relative positions. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) and the magnitude of the coupling constants provide detailed information about the number of neighboring protons and the dihedral angles between them, which is crucial for conformational analysis.
Representative ¹H NMR Data for a Hypothetical Derivative:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2a | 4.85 | dd | 8.2, 2.1 |
| H-2b | 4.70 | d | 8.2 |
| H-3 | 5.10 | m | - |
| H-5 | 6.20 | d | 3.5 |
| H-6 | 6.85 | t | 3.5 |
| H-7 | 6.15 | d | 3.5 |
| H-9a | 4.10 | dt | 12.5, 4.0 |
| H-9b | 3.95 | d | 12.5 |
| H-10a | 2.80 | m | - |
| H-10b | 2.65 | m | - |
Note: This table represents hypothetical data for illustrative purposes.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of This compound derivatives. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization (sp³, sp²) and the nature of the atoms attached to it.
For instance, the carbon atoms of the oxetane ring typically resonate in the upfield region of the spectrum, while the sp²-hybridized carbons of the pyrrole and the azepine double bond appear at lower field. The chemical shifts of the carbonyl carbons in any substituted derivatives would be found even further downfield. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the complete assignment of the carbon skeleton.
Illustrative ¹³C NMR Data for a Hypothetical Derivative:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 75.2 |
| C-3 | 80.5 |
| C-3a | 125.8 |
| C-4 | 110.1 |
| C-5 | 118.9 |
| C-6 | 108.5 |
| C-7 | 129.3 |
| C-8a | 135.7 |
| C-9 | 55.4 |
| C-10 | 28.9 |
| C-10a | 140.2 |
Note: This table represents hypothetical data for illustrative purposes.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unraveling the complex structural details of molecules like This compound derivatives.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule and confirming the connectivity established from ¹H NMR coupling patterns.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a definitive assignment of the carbon skeleton based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) by observing their correlations with nearby protons. It is also crucial for establishing the connectivity between different ring systems within the fused structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For derivatives of This compound , high-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Under EI conditions, the molecule is bombarded with high-energy electrons, leading to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be analyzed to deduce the structure of the parent compound. The fragmentation pathways often involve the cleavage of the weaker bonds in the molecule, providing valuable information about the different structural motifs present in the This compound core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a This compound derivative will exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule.
Key expected vibrational frequencies include:
C-O-C stretching: The ether linkage in the oxetane ring will show characteristic stretching vibrations.
C=C stretching: The double bonds within the pyrrole and azepine rings will have distinct absorption bands.
C-N stretching: The carbon-nitrogen bonds of the pyrrole and azepine rings will also be observable.
C-H stretching and bending: Vibrations corresponding to aromatic and aliphatic C-H bonds will be present.
Substituent functional groups: Any additional functional groups on the derivative, such as carbonyls (C=O), hydroxyls (O-H), or nitriles (C≡N), will give rise to strong and characteristic absorption bands in the IR spectrum.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
While NMR and MS provide invaluable information about connectivity and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a crystalline compound.
If a suitable single crystal of a This compound derivative can be grown, X-ray diffraction analysis can provide a detailed map of the electron density within the crystal. This data allows for the precise determination of bond lengths, bond angles, and torsion angles. For chiral molecules, X-ray crystallography can unambiguously establish the absolute configuration of all stereocenters. This technique provides an unparalleled level of structural detail, confirming the connectivity and stereochemistry deduced from spectroscopic methods and offering a clear picture of the molecule's conformation in the solid state.
Computational and Theoretical Investigations of 2h,3h Oxeto 3,2 D Pyrrolo 1,2 a Azepine
Reaction Mechanism Studies Using Computational Methods
Theoretical chemistry is instrumental in mapping the intricate pathways of chemical reactions. By modeling the energy landscape of a reaction, scientists can identify transition states, intermediates, and the most likely routes from reactants to products.
To understand how 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine might be formed, computational chemists would model the proposed reaction mechanism. This involves locating the high-energy transition state structures that connect reactants, intermediates, and products. The energy of these transition states determines the activation energy and, consequently, the reaction rate.
No computational studies elucidating the transition states or reaction pathways for the formation of this specific oxeto-fused pyrrolo-azepine system have been found in the literature.
The formation of a complex molecule like this compound often involves reactions where multiple isomers could be formed. Computational analysis of the activation energies for different competing pathways can explain why one regio- or stereoisomer is formed preferentially over others.
No theoretical analyses of the regioselectivity or stereoselectivity in the formation of this compound are currently available.
Conformational Analysis of the Fused Ring System
The fused oxetane (B1205548), pyrrole (B145914), and azepine rings create a complex and flexible three-dimensional structure. Conformational analysis involves identifying the various low-energy shapes (conformers) the molecule can adopt and determining their relative stabilities. This is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.
A detailed computational conformational analysis of the this compound ring system has not been reported in scientific literature.
Exploration of Azepine Ring Conformations (Chair, Boat)
The seven-membered azepine ring is known to be flexible and can adopt several conformations, with the most common being the chair and boat forms. In the context of a fused system like this compound, the energetic preference for a specific conformation would be influenced by the strain and steric interactions introduced by the fused oxetane and pyrrole rings.
A comprehensive computational study would typically involve geometry optimization of both the chair and boat conformations of the azepine ring within the fused system. By calculating the potential energy of each conformation, researchers could determine the most stable, or ground-state, conformation. This analysis is often performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.
Table 1: Hypothetical Conformational Energy Data for this compound
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| Chair | 0.00 | Data not available |
| Boat | Data not available | Data not available |
| Twist-Boat | Data not available | Data not available |
This table is for illustrative purposes only. No experimental or calculated data for these parameters are currently available in the public literature.
Influence of Oxetane and Pyrrole Fusion on Overall Conformation
The fusion of the rigid, planar pyrrole ring and the strained, puckered oxetane ring to the azepine core would significantly constrain the conformational freedom of the seven-membered ring. The oxetane ring, with its inherent ring strain of approximately 25.5 kcal/mol, introduces significant geometric constraints. beilstein-journals.org The fusion would likely lead to a distortion of the ideal chair or boat conformations of the azepine ring.
Molecular Dynamics Simulations to Study Dynamic Behavior
To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be an invaluable tool. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, flexibility, and intermolecular interactions.
An MD simulation of this compound would reveal how the molecule behaves in a simulated physiological environment, such as in water or a lipid bilayer. This would allow for the study of the stability of the lowest-energy conformation and the potential for transitions between different conformational states. Key parameters that would be analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Table 2: Illustrative Molecular Dynamics Simulation Parameters
| Parameter | Value |
| Simulation Time | Not available |
| Temperature | Not available |
| Pressure | Not available |
| Force Field | Not available |
| Average RMSD | Not available |
This table illustrates the type of data that would be generated from an MD simulation. No such data for this compound has been published.
Potential Applications of 2h,3h Oxeto 3,2 D Pyrrolo 1,2 a Azepine in Advanced Organic Synthesis
Utilization as Versatile Building Blocks for Complex Natural Products
The synthesis of natural products represents a pinnacle of achievement in organic chemistry, often driving the development of new synthetic methods and strategies. Fused heterocyclic systems are common motifs in a vast array of biologically active natural products. The unique tricyclic core of 2H,3H-Oxeto[3,2-d]pyrrolo[1,2-a]azepine, containing both a strained four-membered oxetane (B1205548) ring and a seven-membered azepine ring fused to a central pyrrole (B145914), suggests its potential as a precursor to complex alkaloids and other nitrogen-containing natural products.
Despite this theoretical potential, a thorough review of chemical databases and peer-reviewed journals indicates a lack of published research demonstrating the use of this compound as a starting material or key intermediate in the total synthesis of any complex natural product. The inherent ring strain of the oxetane moiety, coupled with the conformational flexibility of the azepine ring, may present significant challenges in its synthetic manipulation, potentially limiting its current utility in this area.
Biological Relevance and Mechanistic Interactions of 2h,3h Oxeto 3,2 D Pyrrolo 1,2 a Azepine Analogs
Structural Scaffolding in Drug Discovery and Medicinal Chemistry
The inherent properties of the constituent rings and their fused arrangement provide a unique three-dimensional architecture that is of significant interest in drug design.
The azepine ring system and the pyrrole (B145914) nucleus are independently recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds and approved pharmaceuticals. nih.govresearchgate.netbiolmolchem.com
Azepines : This seven-membered nitrogen-containing heterocycle is a key structural motif in a wide range of natural products and synthetic drugs. nih.gov The azepane (a saturated azepine) motif is ranked among the top 100 most frequently used ring systems in small molecule drugs, highlighting its importance. researchgate.net Azepine-containing compounds have demonstrated a broad spectrum of biological activities, including antitumor, antihypertensive, and anti-inflammatory properties. nih.gov
Pyrroles : As an essential five-membered aromatic heterocycle, the pyrrole scaffold is a fundamental building block in nature, most notably in the heme cofactor of hemoglobin and in various alkaloids. biolmolchem.com In medicinal chemistry, pyrrole and its fused derivatives are recognized for possessing diverse pharmacological activities, serving as a versatile scaffold for developing more potent compounds. biolmolchem.commdpi.com
The fusion of these two motifs into a pyrrolo-azepine core creates a conformationally distinct and rigid framework. This structural arrangement allows for precise positioning of functional groups in three-dimensional space, enhancing potential interactions with biological targets. For instance, tryptophan derivatives incorporating an azepino[4,5-b]indole core have been synthesized and shown to possess antiviral activity against the tobacco mosaic virus. mdpi.com Similarly, a cyclopenta[1,2-b]pyrrolo[1,2-a]azepine scaffold has been identified in compounds with promising medicinal properties. mdpi.com
The design of new drugs often leverages the structural features of existing bioactive molecules. Heterocyclic chemistry provides a vast toolkit for this purpose. mdpi.com Medicinal chemists utilize established scaffolds known to interact with specific biological targets and modify them to enhance potency, selectivity, or pharmacokinetic properties.
One key principle is the use of bioisosteric replacement, where one functional group or ring system is exchanged for another with similar physical or chemical properties to improve biological activity. Another principle involves scaffold hopping, where the core structure is replaced with a novel one while maintaining the three-dimensional orientation of key pharmacophoric features.
The design of novel tryptophan derivatives containing an azepine moiety illustrates this approach. nih.gov Starting from the known antiviral activity of tryptophan, researchers incorporated the azepine ring—a structure known for a wide array of bioactivities—to create a new series of compounds with improved antiviral efficacy. nih.gov This strategy of combining known bioactive fragments is a powerful tool in lead optimization. The synthesis of such complex molecules often involves multi-step sequences, including cyclization and condensation reactions, to build the desired fused heterocyclic framework. nih.govnih.gov
Investigation of Molecular Interactions with Biological Targets
Understanding how these complex molecules interact with proteins at a molecular level is crucial for rational drug design. This involves studying their binding to enzymes and their ability to modulate receptor activity.
Enzymes are critical biological catalysts, and their inhibition is a major strategy for treating numerous diseases. youtube.com The specific shape of an enzyme's active site allows it to bind to its substrate with high specificity. youtube.com Fused heterocyclic compounds can be designed to mimic these substrates or to bind to other sites on the enzyme (allosteric sites), thereby inhibiting its function.
A notable example involves a series of designed pyrrolo[3,2-e] youtube.commdpi.comdiazepine (B8756704) derivatives, which are structurally related to the pyrrolo-azepine core. These compounds were synthesized and evaluated as potential anticancer agents by targeting key enzymes involved in cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Molecular docking studies suggested that these compounds fit into the ATP-binding pocket of these kinases. Subsequent biological assays confirmed their potent inhibitory activity against several cancer cell lines. nih.gov
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|
| Compound 9a | HCT-116 | 0.011 | Doxorubicin | 0.008 |
| Compound 9c | HCT-116 | 0.009 | ||
| Compound 8b | HCT-116 | <0.05 | Imatinib | 1-10% Inhibition |
| Compound 8b | MCF-7 | <0.05 | ||
| Compound 8b | Hep3B | <0.05 |
Fused azepine structures, particularly the closely related benzodiazepines, are renowned for their modulatory effects on neurotransmitter receptors in the central nervous system.
GABA-ergic Pathways : Benzodiazepines, which feature a diazepine ring fused to a benzene (B151609) ring, are classic positive allosteric modulators (PAMs) of the GABA-A receptor. mdpi.com They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain. mdpi.com This potentiation of GABAergic inhibition underlies their anxiolytic and sedative effects. The binding affinity and selectivity for different GABA-A receptor subtypes can be finely tuned through structural modifications of the fused ring system. mdpi.com For example, novel imidazodiazepines have been developed to selectively target α5-containing GABA-A receptors, which are concentrated in the hippocampus and are implicated in cognitive processes. mdpi.com
| Compound | Binding Affinity (Ki, nM) |
|---|---|
| Compound 29 | 3.8 |
| Compound 30 | 2.1 |
| Compound 31 | 1.1 |
| Compound 32 | 1.7 |
5HT-ergic Pathways : The serotonergic (5-HT) system is another critical target for neuropsychiatric drugs. Research indicates that 5-HT7 receptors, which are expressed on non-serotonergic neurons in the dorsal raphe nucleus (DRN), play a key role in modulating serotonin (B10506) release. nih.govfrontiersin.org Studies have shown that these 5-HT7 receptors are located on GABAergic interneurons. nih.govfrontiersin.org Activation of these receptors can increase the inhibitory GABAergic tone on serotonin neurons, thereby reducing serotonin release. Conversely, antagonists of the 5-HT7 receptor can block this effect, leading to an increase in serotonin levels in cortical regions. frontiersin.org This interplay suggests that compounds targeting 5-HT7 receptors could indirectly modulate serotonergic activity via the GABA system, offering a sophisticated mechanism for treating mood and anxiety disorders. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. drugdesign.org For fused azepines, particularly the well-documented benzodiazepine class, extensive SAR studies have established clear guidelines for optimizing activity. youtube.comyoutube.com
The general benzodiazepine scaffold has several key positions where modifications significantly impact pharmacological effects:
Position 1 : Small alkyl groups are generally optimal for activity. youtube.com
Position 2 : A keto group (C=O) is typically essential for activity. youtube.com
Position 5 : A phenyl ring at this position is crucial. Substitutions on this phenyl ring are important; electron-attracting groups (like chlorine) at the ortho position can increase potency, whereas substitutions at the meta or para positions tend to reduce it. youtube.com
Position 7 : An electron-withdrawing group, such as a halogen (e.g., Cl) or a nitro group (NO₂), is essential for high activity. youtube.com
SAR studies on other fused azepines, such as diaryl youtube.comacs.orgdiazepines, have also been conducted to develop potential anti-cancer agents, further demonstrating the broad applicability of this scaffold in drug discovery. nih.gov
| Position | Structural Feature | Effect on Activity | Reference |
|---|---|---|---|
| Position 1 | Small alkyl groups (e.g., -CH₃) | Optimal for activity | youtube.com |
| Position 2 | Keto group (C=O) | Essential for activity | youtube.com |
| Position 3 | Hydroxyl group (-OH) | Increases polarity, leads to shorter duration of action | youtube.com |
| Position 4-5 | Unsaturation (double bond) | Important for activity; saturation reduces activity | youtube.com |
| Position 5 | Phenyl ring | Crucial for activity | youtube.com |
| Position 7 | Electron-withdrawing group (e.g., -Cl, -NO₂) | Essential for high activity | youtube.com |
| Positions 6, 8, 9 | Substitution | Generally decreases or abolishes activity | youtube.com |
Chemoinformatics and Molecular Modeling for Predictive Bioactivity
Chemoinformatics and molecular modeling have become indispensable tools in the study of fused heterocyclic compounds like the analogs of 2H,3H-Oxeto[3,2-d]pyrrolo[1,2-a]azepine. These computational approaches allow for the prediction of biological activity and the elucidation of structure-activity relationships (SAR), thereby guiding the synthesis of more potent and selective drug candidates. Predictive models are particularly valuable in drug discovery for their ability to forecast properties such as bioactivity, toxicity, and pharmacokinetic profiles from chemical structures. nih.gov
The utility of these predictive models is highly dependent on the diversity of the chemical structures being analyzed. Models developed from a wide range of chemical families tend to have better generalization capabilities. nih.gov In the context of pyrrolo[1,2-a]azepine and related fused heterocycles, chemoinformatic techniques are employed to screen virtual libraries of compounds against biological targets, prioritizing those with the highest predicted affinity and most favorable drug-like properties.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. This method is instrumental in understanding the interactions that underpin the biological activity of pyrrolo[1,2-a]azepine analogs. By simulating the binding process, researchers can identify key amino acid residues in the protein's active site that interact with the ligand, providing insights into the mechanism of action.
In a notable study, a series of novel pyrrolo[1,2-a]azepine derivatives were synthesized and evaluated for their anticancer activity. nih.gov To rationalize the observed biological data, molecular docking studies were performed against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy. The docking analysis revealed that these compounds fit well into the CDK2 active site, exhibiting lower binding score energies than the reference ligand, which is indicative of favorable binding. nih.gov
Further research on other fused pyrrole systems, such as pyrrolo[3,2-d]pyrimidines, has also demonstrated the power of molecular docking in conjunction with synthesis and biological testing. nih.govresearchgate.net These studies have identified potent inhibitors of both Epidermal Growth Factor Receptor (EGFR) and CDK2. The docking results for these compounds highlighted their high affinity for the target proteins, which was consistent with their potent anticancer activities observed in cell-based assays. nih.govresearchgate.net The validation of the docking procedure is often confirmed by redocking a co-crystallized ligand into the protein's active site and ensuring a low root-mean-square deviation (RMSD) between the predicted and actual binding poses. nih.gov
The types of interactions observed in these docking studies typically include hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking, which collectively contribute to the stability of the ligand-protein complex. For instance, the interaction between a ligand and the amino acid residues of a protein's binding pocket can be visualized in two and three dimensions to understand the specific atoms involved. researchgate.net This detailed analysis is crucial for the rational design of new, more effective analogs.
The table below summarizes key findings from molecular docking studies on analogs of this compound, illustrating the target proteins and the outcomes of the computational analyses.
| Compound Class | Target Protein | Key Findings from Molecular Docking | Reference |
| Pyrrolo[1,2-a]azepine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Compounds showed lower binding score energy than the reference ligand, indicating strong potential for interaction with the kinase active site. | nih.gov |
| Fused 1H-pyrroles and Pyrrolo[3,2-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) | Docking results demonstrated a high affinity for both EGFR and CDK2, correlating with potent anticancer activity. The validity of the docking was confirmed by low RMSD values for redocked co-crystallized ligands. | nih.govresearchgate.net |
| Pyrrolo- and pyridoquinolinecarboxamides | Carbonic Anhydrase II | High affinity of lead compounds to the enzyme was observed, suggesting carbonic anhydrase inhibition as a possible mechanism for their diuretic activity. | uran.ua |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of complex heterocyclic structures like 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine often involves multi-step processes that can be resource-intensive. A primary future goal will be the development of more efficient and sustainable synthetic pathways.
Green Chemistry Approaches : Future research will likely focus on incorporating principles of green chemistry to reduce the environmental impact of synthesis. researchgate.net This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that are reusable and non-toxic. nih.gov The development of one-pot or tandem reactions that minimize waste by being atom-economical will be a significant area of investigation. nih.gov
Catalytic Systems : The exploration of novel catalysts is crucial. This could involve the use of first-row transition metals, which are more abundant and less toxic than traditional precious metal catalysts. researchgate.net For instance, manganese-based catalysts have shown promise in the synthesis of complex N-heterocycles. researchgate.net Additionally, the development of metal-free catalytic systems, such as those using silica-supported acids or organocatalysts, will be an important avenue. nih.gov
Innovative Cyclization Strategies : Research into new cyclization methods will be at the forefront. This could include leveraging the reactivity of strained rings like oxetanes in Lewis acid-catalyzed rearrangements to build complex heterocyclic systems. nih.gov Another approach could be the use of dearomative cascade reactions, which have been successful in the synthesis of other polycyclic alkaloid scaffolds. nih.gov
Exploration of Unconventional Reactivity and Transformations
The strained oxetane (B1205548) ring in this compound is a key feature that suggests a rich and potentially unconventional reactivity profile.
Ring-Opening Reactions : The high ring strain of the oxetane facilitates its opening by various nucleophiles. acs.org Future studies will likely explore these ring-opening reactions in a controlled manner to generate novel functionalized pyrrolo-azepine derivatives that would be difficult to access through other synthetic routes.
Rearrangements and Ring Expansions : The unique fusion of the ring systems could lead to novel molecular rearrangements under thermal, photochemical, or catalytic conditions. Investigating these transformations could provide access to new and unexpected heterocyclic scaffolds.
Functionalization : Developing methods for the selective functionalization of the this compound core is another important research direction. This would allow for the creation of a library of derivatives with diverse properties, which is essential for structure-activity relationship studies in medicinal chemistry.
Advanced Characterization Techniques for Complex Fused Systems
The complex, three-dimensional structure of this compound requires sophisticated analytical techniques for unambiguous characterization.
Spectroscopic and Spectrometric Methods : While standard techniques like NMR and mass spectrometry are fundamental, future research will increasingly rely on more advanced methods. For complex polycyclic alkaloids, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be invaluable for identification and analysis. mdpi.com The development of GC-MS protocols for a wider range of polycyclic aromatic alkaloids will aid in the rapid and secure analysis of new compounds. mdpi.com
Crystallography : Single-crystal X-ray diffraction will remain the gold standard for determining the precise three-dimensional structure, including the stereochemistry of chiral centers. For compounds that are difficult to crystallize, alternative techniques like microcrystal electron diffraction (MicroED) may become more prevalent.
Hyphenated Techniques : The use of hyphenated techniques, such as High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR), will be crucial for the isolation and characterization of minor isomers and derivatives from complex reaction mixtures.
Deeper Integration of Computational Methods for Predictive Chemistry
Computational chemistry is a powerful tool for understanding and predicting the properties and reactivity of molecules, and its role in the study of complex heterocycles is expanding. bristol.ac.uk
Predicting Molecular Properties : Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict a wide range of properties for this compound, including its electronic structure, spectroscopic signatures, and thermodynamic stability. acs.orgarxiv.org These predictions can guide synthetic efforts and help in the interpretation of experimental data.
Modeling Reactivity : Computational modeling can be used to study reaction mechanisms and predict the outcome of chemical transformations. bristol.ac.uk This can help in the design of new reactions and the optimization of reaction conditions, saving time and resources in the laboratory.
Virtual Screening and Drug Design : If this compound or its derivatives show biological activity, computational methods like molecular docking can be used to predict their binding to biological targets. nih.gov This can accelerate the drug discovery process by identifying promising lead compounds for further experimental investigation. acs.org
Expanding the Scope of Biological Investigation at the Mechanistic Level
The oxetane ring is an increasingly important motif in medicinal chemistry, known to influence properties like solubility, metabolic stability, and biological activity. nih.govnih.gov Therefore, a deep dive into the biological properties of this compound is a critical future direction.
Mechanism of Action Studies : Should initial screenings reveal biological activity, a key focus will be to elucidate the compound's mechanism of action. This involves identifying the specific cellular pathways and molecular targets with which it interacts. Techniques such as thermal shift assays, affinity chromatography, and genetic profiling can be employed.
Structure-Activity Relationship (SAR) Studies : By synthesizing and testing a range of derivatives, researchers can build a comprehensive understanding of how specific structural features of the molecule contribute to its biological activity. This knowledge is crucial for optimizing the compound's potency and selectivity.
Metabolic Profiling : Understanding how the compound is metabolized is essential for its development as a potential therapeutic agent. Studies have shown that the substitution pattern on an oxetane ring can significantly affect its metabolic stability. nih.gov Investigating the metabolic fate of this compound, including the identification of its metabolites, will be a vital area of research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

